Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Overview
Description
Piperazine citrate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is primarily used as an anthelmintic agent to treat parasitic worm infections, such as those caused by roundworms and pinworms . Piperazine citrate works by paralyzing the parasites, making it easier for the host body to expel them.
Mechanism of Action
Target of Action
The primary target of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Pharmacokinetics
Piperazine is an anthelminthic, especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, a condition primarily seen in children
Result of Action
The molecular and cellular effects of Piperazine’s action primarily involve the induction of flaccid paralysis in worms . By binding to GABA receptors, Piperazine interferes with the normal function of the worms’ muscle cells, leading to their immobilization and eventual expulsion from the host organism .
Action Environment
The action, efficacy, and stability of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to avoid dust formation and breathing in dust, fume, gas, mist, vapours, or spray . These precautions suggest that the compound’s action can be affected by factors such as ventilation, exposure to air, and physical form (e.g., dust vs. solid).
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine citrate can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, piperazine is often synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, or by the action of sodium and ethylene glycol on ethylene diamine hydrochloride. Piperazine citrate is then formed by combining piperazine with citric acid .
Chemical Reactions Analysis
Types of Reactions: Piperazine citrate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction of piperazine can yield piperazine derivatives with different substituents.
Substitution: Piperazine can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Various piperazine derivatives.
Substitution: N-substituted piperazines.
Scientific Research Applications
Piperazine citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its effects on parasitic worms and its potential use in treating other parasitic infections.
Medicine: Used as an anthelmintic agent to treat infections caused by roundworms and pinworms.
Industry: Employed in the production of other piperazine derivatives and as a solvent for uric acid.
Comparison with Similar Compounds
- Piperazine hydrate
- Piperazine adipate
- Piperazine derivatives such as imatinib and sildenafil .
Comparison: Piperazine citrate is unique in its specific use as an anthelmintic agent. While other piperazine derivatives may have different pharmacological properties, such as anticancer or antiviral activities, piperazine citrate is primarily used for its ability to paralyze and expel parasitic worms .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHUROHDHPVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N6O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |
Record name | Piperazine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883334 | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6 | |
Record name | Piperazine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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